molecular formula C4H4NNaO B15277051 Sodium 1-cyanoprop-1-en-2-olate

Sodium 1-cyanoprop-1-en-2-olate

Cat. No.: B15277051
M. Wt: 105.07 g/mol
InChI Key: UTTZGNRERNUKCK-MKHFZPSSSA-M
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Description

Sodium 1-cyanoprop-1-en-2-olate is an organosodium compound featuring a propenolate backbone substituted with a cyano group (-CN) at the 1-position. Its molecular structure combines the resonance stabilization of an enolate with the electron-withdrawing nature of the cyano group, influencing its reactivity, solubility, and stability. This compound may serve as a reactive intermediate in organic synthesis, particularly in nucleophilic addition or polymerization reactions, due to the dual electronic effects of the enolate and cyano groups.

Properties

Molecular Formula

C4H4NNaO

Molecular Weight

105.07 g/mol

IUPAC Name

sodium;(Z)-1-cyanoprop-1-en-2-olate

InChI

InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2,6H,1H3;/q;+1/p-1/b4-2-;

InChI Key

UTTZGNRERNUKCK-MKHFZPSSSA-M

Isomeric SMILES

C/C(=C/C#N)/[O-].[Na+]

Canonical SMILES

CC(=CC#N)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-1-cyanoprop-1-en-2-olate typically involves the deprotonation of 1-cyanoprop-1-en-2-one using a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of Sodium (Z)-1-cyanoprop-1-en-2-olate can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Sodium (Z)-1-cyanoprop-1-en-2-olate undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The enolate ion can act as a nucleophile, attacking electrophilic centers in carbonyl compounds to form β-hydroxy nitriles.

    Substitution Reactions: It can participate in substitution reactions with alkyl halides to form substituted nitriles.

    Condensation Reactions: The compound can undergo aldol condensation with aldehydes or ketones to form α,β-unsaturated carbonyl compounds.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as aldehydes or ketones, typically in the presence of a catalytic amount of acid or base.

    Substitution Reactions: Alkyl halides or tosylates, often in the presence of a polar aprotic solvent.

    Condensation Reactions: Aldehydes or ketones, usually under basic conditions.

Major Products Formed:

    Nucleophilic Addition: β-hydroxy nitriles.

    Substitution Reactions: Substituted nitriles.

    Condensation Reactions: α,β-unsaturated carbonyl compounds.

Scientific Research Applications

Sodium (Z)-1-cyanoprop-1-en-2-olate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.

    Biological Research: It serves as a precursor in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which Sodium (Z)-1-cyanoprop-1-en-2-olate exerts its effects involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds and creating complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Sodium Salts and Enolates

Structural and Functional Group Analysis

Compound Molecular Formula Key Functional Groups Substituent Effects
Sodium 1-cyanoprop-1-en-2-olate C₃H₃NONa (inferred) Enolate (-O⁻), cyano (-CN) Electron-withdrawing -CN enhances enolate stability; promotes nucleophilic reactivity.
Sodium Prop-2-en-1-olate (1:1) C₃H₅O₂Na () Enolate (-O⁻), carboxylic acid Carboxylate group increases water solubility; less reactive than cyano-substituted enolates.
Sodium Chloroacetate C₂H₃ClO₂Na () Carboxylate (-COO⁻), chloro (-Cl) -Cl induces electrophilicity; prone to nucleophilic substitution reactions.
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇O₃SNa () Sulfonate (-SO₃⁻), alkene Sulfonate provides high hydrophilicity and acidity; used in ion-exchange resins.

Physicochemical Properties

Compound Solubility (Water) Reactivity Profile Stability
This compound Moderate (inferred) High nucleophilicity; reacts with electrophiles (e.g., carbonyls) Stable in dry conditions; may hydrolyze in acidic media.
Sodium Prop-2-en-1-olate (1:1) High (carboxylate group) Participates in acid-base reactions; less reactive in nucleophilic additions. Stable in aqueous solutions.
Sodium Chloroacetate High () Undergoes SN2 reactions; toxic due to chloro group. Degrades under strong bases or heat.
Sodium 2-methylprop-2-ene-1-sulphonate Very high () Low reactivity; resistant to oxidation. Thermally stable; non-hygroscopic.

Key Research Findings and Gaps

Data Limitations : Specific thermodynamic data (e.g., pKa, melting point) for the target compound are absent in the provided evidence, requiring extrapolation from analogs.

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